MTPPA

NSAID comparative pharmacology UV-induced erythema model anti-inflammatory potency

MTPPA (M-5011) delivers a gastric safety index of 140.05—22.7-fold higher than diclofenac sodium (6.16) and 3.3-fold higher than indomethacin (42.67)—enabling chronic arthritis studies without gastroprotective co-medication confounders. Its reversible COX inhibition (IC50 4.4×10⁻⁷ M) permits washout and recovery protocols impossible with irreversible inhibitors. With 4.6× the antipyretic potency of ketoprofen and rapid oral absorption (tmax 15–30 min, 97.7% bioavailability), each dose requires ~75% less compound mass, directly reducing per-experiment costs and inventory burden.

Molecular Formula C14H14O2S
Molecular Weight 246.33 g/mol
Cat. No. B1254727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMTPPA
Synonyms2-(4-(3-methyl-2-thienyl)phenyl)propionic acid
M 5011
M-5011
Molecular FormulaC14H14O2S
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C2=CC=C(C=C2)C(C)C(=O)O
InChIInChI=1S/C14H14O2S/c1-9-7-8-17-13(9)12-5-3-11(4-6-12)10(2)14(15)16/h3-8,10H,1-2H3,(H,15,16)
InChIKeyDTOPKPBTCXKNFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MTPPA (M-5011) Quantitative Procurement Evidence: NSAID Comparative Efficacy & Safety vs Indomethacin, Ketoprofen, and Diclofenac


MTPPA (also designated as M-5011, CAS 76604-64-3) is the d-enantiomer of 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, a non-steroidal anti-inflammatory drug (NSAID) that has been systematically evaluated against classical NSAIDs including indomethacin, ketoprofen, and diclofenac sodium across multiple preclinical models of inflammation, pain, and pyrexia [1]. The compound is characterized by its thiophene-phenylpropionic acid scaffold, which distinguishes it structurally from the indole-acetic acid (indomethacin) and phenylacetic acid (diclofenac) classes of NSAIDs [1].

Why Generic NSAID Substitution Fails for MTPPA (M-5011): Differentiated Safety Index and Potency Profile


Substitution of M-5011 with structurally related NSAIDs such as indomethacin, ketoprofen, or diclofenac is not scientifically justified due to quantitatively documented differences in both potency and, critically, gastrointestinal safety margins [1][2]. While all NSAIDs in this class inhibit cyclooxygenase enzymes, the therapeutic window—defined by the ratio of ulcerogenic dose to antinociceptive effective dose—varies substantially across agents [2]. M-5011 exhibits a safety index (stomach UD50 / ED50) of 140.05, which is 3.3-fold higher than that of indomethacin (42.67) and 22.7-fold higher than that of diclofenac sodium (6.16), indicating that generic substitution would alter not only the efficacy profile but also the gastrointestinal risk exposure [2]. These quantitative differentials render in-class compounds non-interchangeable for research applications requiring defined potency-safety relationships.

MTPPA (M-5011) Quantitative Comparator Evidence: Head-to-Head Potency and Safety Metrics vs Indomethacin, Ketoprofen, and Diclofenac


M-5011 Anti-Inflammatory Potency in UV-Induced Erythema: 11.7-Fold vs Indomethacin, 1.8-Fold vs Ketoprofen

In the ultraviolet-induced erythema model in guinea pigs, M-5011 demonstrated an anti-inflammatory effect that was 11.7 times more potent than that of indomethacin and 1.8 times more potent than that of ketoprofen [1]. This assay measures the compound's ability to suppress inflammation triggered by UV radiation, a clinically relevant model for assessing topical and systemic anti-inflammatory activity [1].

NSAID comparative pharmacology UV-induced erythema model anti-inflammatory potency

M-5011 in Carrageenin-Induced Paw Edema: 2-Fold More Potent Than Indomethacin, 1.5-Fold More Potent Than Diclofenac

In the carrageenin-induced paw edema assay in rats—a standard acute inflammation model for NSAID evaluation—the inhibitory effect of M-5011 was 2 times more potent than that of indomethacin and 1.5 times more potent than that of diclofenac sodium [1]. This assay quantifies the compound's ability to reduce edema formation following carrageenin injection into the hind paw [1].

acute inflammation model carrageenin-induced edema NSAID potency comparison

M-5011 Antinociceptive ED50: 0.63 mg/kg in Writhing Assay, with Quantified Potency Ranking vs Five Comparator NSAIDs

In the kaolin-induced writhing assay in mice, M-5011 exhibited an antinociceptive ED50 of 0.63 mg/kg, which was more potent than zaltoprofen (ED50 = 16.80 mg/kg) and tiaprofenic acid (ED50 = 4.78 mg/kg), equipotent to diclofenac sodium (ED50 = 0.68 mg/kg), and less potent than indomethacin (ED50 = 0.21 mg/kg) and ketoprofen (ED50 = 0.28 mg/kg) [1]. Critically, the safety index (stomach UD50 / ED50) for M-5011 was calculated as 140.05, compared with 42.67 for indomethacin, 71.57 for ketoprofen, and 6.16 for diclofenac sodium [1].

antinociceptive potency ED50 quantification NSAID safety index

M-5011 Anti-Pyretic Potency in Yeast-Induced Pyrexia: 4.2-Fold vs Indomethacin, 4.6-Fold vs Ketoprofen

In the yeast-induced pyrexia model in rats, M-5011 demonstrated anti-pyretic effects that were 4.2 times more potent than indomethacin and 4.6 times more potent than ketoprofen [1]. This assay measures the compound's ability to reduce fever induced by yeast injection, a standard model for evaluating antipyretic activity of NSAIDs [1].

antipyretic activity yeast-induced pyrexia NSAID fever model

M-5011 Gastric Ulcerogenic Activity: Half the Ulcerogenicity of Indomethacin at Equivalent Anti-Inflammatory Doses

The gastric ulcerogenic activity of M-5011 was directly compared with that of indomethacin in rats. M-5011 exhibited half the gastric ulcerogenic activity of indomethacin when assessed at doses providing equivalent anti-inflammatory effects [1]. This reduction in ulcerogenicity is mechanistically linked to M-5011 exhibiting a 1.75-fold more potent inhibition of prostaglandin E2 production in the inflammatory exudate compared to the non-inflamed gastric site, whereas indomethacin shows less tissue selectivity [1].

gastrointestinal safety ulcerogenic activity NSAID toxicity profiling

M-5011 COX-2 Inhibition Potency: IC50 of 4.4 × 10⁻⁷ M vs Ketoprofen IC50 of 5.9 × 10⁻⁷ M; Reversible Inhibition Profile

In rheumatoid synovial fibroblasts stimulated with interleukin-1β, M-5011 inhibited COX-2-mediated prostaglandin E2 production with an IC50 of 4.4 × 10⁻⁷ M, which was slightly more potent than ketoprofen (IC50 = 5.9 × 10⁻⁷ M) and approximately one order of magnitude more potent than both diclofenac and indomethacin in this assay system [1]. Notably, the COX-2 inhibition by M-5011 and ketoprofen was reversible, whereas diclofenac and indomethacin exhibited time-dependent, irreversible inhibition profiles [1].

COX-2 inhibition arachidonic acid metabolism NSAID enzyme kinetics

MTPPA (M-5011) Optimal Procurement-Driven Application Scenarios Based on Quantified Comparator Evidence


Chronic Inflammation Models Requiring Extended Dosing with Minimized Gastrointestinal Confounding

In chronic arthritis models (e.g., collagen-induced arthritis, adjuvant-induced arthritis) requiring repeated NSAID administration over 14–28 days, M-5011 should be prioritized over indomethacin and diclofenac based on its 2.0-fold higher anti-inflammatory potency in acute edema assays [1] and 50% lower gastric ulcerogenic activity [1]. The safety index of 140.05 (vs 42.67 for indomethacin and 6.16 for diclofenac) [2] directly supports reduced attrition and fewer gastrointestinal adverse event confounders during long-term efficacy studies. For experiments requiring once-daily oral dosing, the tmax of 15–30 min in rats [4] ensures rapid onset without accumulation-related toxicity.

Analgesic Studies Where Equipotent Pain Relief Must Be Balanced Against Differential Ulcerogenic Risk

In comparative analgesia research, M-5011 is equipotent to indomethacin, ketoprofen, and diclofenac in the dry yeast-induced hyperalgesia and adjuvant arthritic pain models [1], yet its gastric safety index exceeds that of diclofenac by 22.7-fold [2]. This profile makes M-5011 the preferred reference compound when the experimental objective is to isolate nociceptive pathways without the confounding influence of dose-limiting gastrointestinal pathology. Procurement of M-5011 rather than diclofenac eliminates the need for gastroprotective co-administration (e.g., proton pump inhibitors) that would otherwise introduce pharmacokinetic interaction variables.

Febrile Response Studies Requiring High Antipyretic Potency Without Excessive Compound Consumption

For yeast-induced pyrexia models and other fever-induction paradigms, M-5011 offers a 4.2-fold potency advantage over indomethacin and a 4.6-fold advantage over ketoprofen [1]. This translates to approximately 75% lower compound mass required per dose to achieve equivalent antipyretic endpoints, directly reducing per-experiment procurement costs and enabling longer-term fever studies with a given inventory. The rapid oral absorption (97.7% in rats) and short tmax of 15 min [4] further support acute fever intervention protocols where rapid temperature reduction is the primary readout.

In Vitro COX-2 Pharmacological Studies Requiring Reversible Enzyme Inhibition Kinetics

In cell-based arachidonic acid metabolism assays using synovial fibroblasts or other COX-2-expressing systems, M-5011 should be selected over indomethacin and diclofenac when reversible enzyme inhibition is required for experimental washout or recovery phases [3]. M-5011's IC50 of 4.4 × 10⁻⁷ M, combined with reversible kinetics, enables dose-response studies where enzyme activity can be restored post-treatment—a design impossible with the irreversible inhibition produced by indomethacin and diclofenac [3]. Additionally, M-5011's ~10-fold higher potency than these comparators in this assay system [3] reduces the compound concentration required to achieve 50% inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MTPPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.